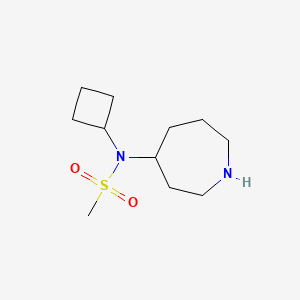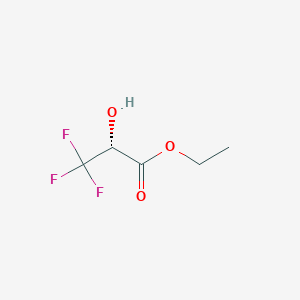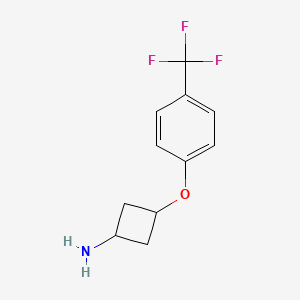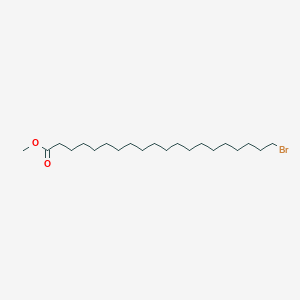
Methyl 20-bromoicosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 20-bromoicosanoate: is an organic compound with the molecular formula C21H41BrO2 It is a derivative of icosanoic acid, where a bromine atom is substituted at the 20th carbon position, and the carboxylic acid group is esterified with methanol
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of Icosanoic Acid: The synthesis of methyl 20-bromoicosanoate typically begins with the bromination of icosanoic acid. This reaction involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the 20th carbon position.
Esterification: The brominated icosanoic acid is then esterified with methanol (CH3OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA). This reaction converts the carboxylic acid group into a methyl ester, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Utilizing industrial reactors to carry out the bromination of icosanoic acid with bromine and a suitable catalyst.
Continuous Esterification: Employing continuous flow reactors for the esterification process to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Substitution Reactions: Methyl 20-bromoicosanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Reduction Reactions: The compound can be reduced to the corresponding alcohol, methyl icosanol, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of icosanoic acid derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of methyl 20-hydroxyicosanoate, methyl 20-cyanoicosanoate, or methyl 20-aminoicosanoate.
Reduction: Formation of methyl icosanol.
Oxidation: Formation of icosanoic acid derivatives.
科学的研究の応用
Chemistry:
Organic Synthesis: Methyl 20-bromoicosanoate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is utilized in studies involving lipid metabolism and the role of long-chain fatty acid derivatives in biological systems.
Medicine:
Drug Development: this compound serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry:
Materials Science: The compound is explored for its use in the development of novel materials, including surfactants and polymers.
作用機序
The mechanism of action of methyl 20-bromoicosanoate involves its interaction with specific molecular targets and pathways. As a brominated fatty acid ester, it can participate in various biochemical processes, including:
Enzyme Inhibition: The compound may inhibit enzymes involved in lipid metabolism by binding to their active sites.
Signal Transduction: It can modulate signaling pathways related to fatty acid metabolism and cellular responses.
類似化合物との比較
Methyl 20-chloroicosanoate: Similar in structure but with a chlorine atom instead of bromine.
Methyl 20-iodoicosanoate: Contains an iodine atom at the 20th carbon position.
Methyl icosanoate: The non-halogenated ester of icosanoic acid.
Uniqueness:
Reactivity: Methyl 20-bromoicosanoate exhibits unique reactivity due to the presence of the bromine atom, which can undergo specific substitution and elimination reactions.
Applications: The brominated derivative has distinct applications in organic synthesis and materials science compared to its chloro and iodo counterparts.
特性
分子式 |
C21H41BrO2 |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
methyl 20-bromoicosanoate |
InChI |
InChI=1S/C21H41BrO2/c1-24-21(23)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22/h2-20H2,1H3 |
InChIキー |
NJHLMXFOWHGHSK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


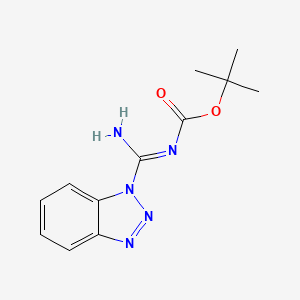


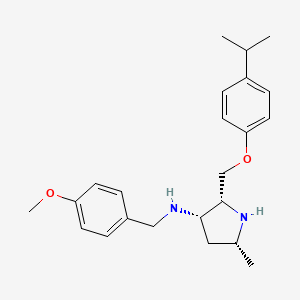
![6-((E)-2-((Z)-4-(4-(Diethylamino)benzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)vinyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B13345901.png)
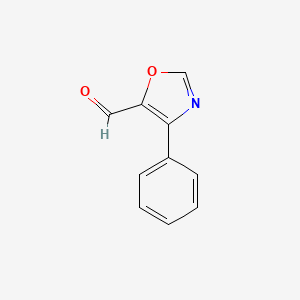
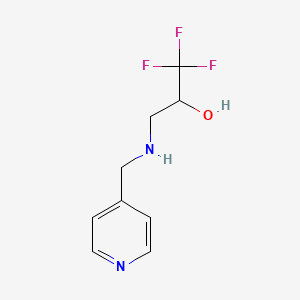
![4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13345922.png)
![4-Phenylbicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13345925.png)
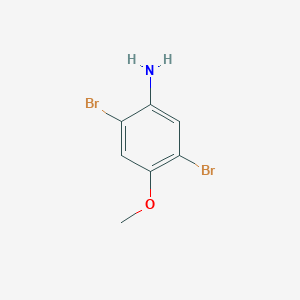
![Methyl 4-(2-(methylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamido)benzoate](/img/structure/B13345947.png)
